molecular formula C22H26N2O2 B13138672 Azetidine, 1-(7-nitro-9,9-dipropyl-9H-fluoren-2-yl)- CAS No. 918442-29-2

Azetidine, 1-(7-nitro-9,9-dipropyl-9H-fluoren-2-yl)-

Cat. No.: B13138672
CAS No.: 918442-29-2
M. Wt: 350.5 g/mol
InChI Key: SHQBACIMPQQESH-UHFFFAOYSA-N
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Description

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine is a complex organic compound characterized by its unique structural features. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the fluorenyl group and the nitro substituent imparts distinct chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted fluorenes and azetidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(9,9-Dibutyl-7-nitro-9H-fluoren-2-yl)ethanone oxime-O-acetate
  • 1-(9,9-Dibutyl-7-nitro-9H-fluoren-2-yl)-ethanone oxime

Uniqueness

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine is unique due to its specific structural features, such as the dipropyl substitution on the fluorenyl group and the presence of the azetidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

918442-29-2

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

1-(7-nitro-9,9-dipropylfluoren-2-yl)azetidine

InChI

InChI=1S/C22H26N2O2/c1-3-10-22(11-4-2)20-14-16(23-12-5-13-23)6-8-18(20)19-9-7-17(24(25)26)15-21(19)22/h6-9,14-15H,3-5,10-13H2,1-2H3

InChI Key

SHQBACIMPQQESH-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=C(C=CC(=C2)N3CCC3)C4=C1C=C(C=C4)[N+](=O)[O-])CCC

Origin of Product

United States

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